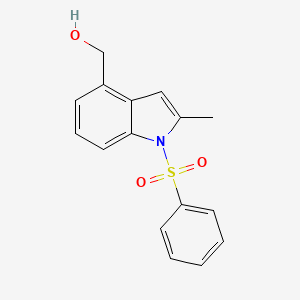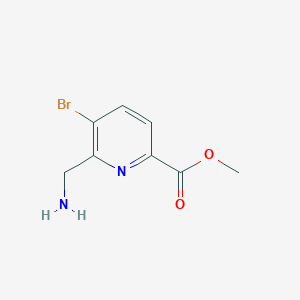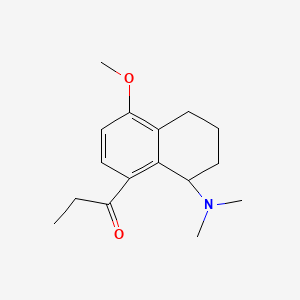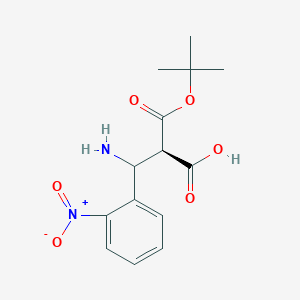
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfonyl group attached to the indole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the phenylsulfonyl group or other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can influence the compound’s binding affinity to enzymes or receptors, while the indole core can interact with various biological molecules. These interactions can lead to modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol: A closely related compound with a similar structure but different substitution pattern.
(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone: Another related compound with a phenyl group attached to the methanol moiety.
Uniqueness
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylsulfonyl group and the hydroxymethyl group on the indole ring can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C16H15NO3S |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
[1-(benzenesulfonyl)-2-methylindol-4-yl]methanol |
InChI |
InChI=1S/C16H15NO3S/c1-12-10-15-13(11-18)6-5-9-16(15)17(12)21(19,20)14-7-3-2-4-8-14/h2-10,18H,11H2,1H3 |
InChIキー |
MSYATUWMHNPPMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC=C2N1S(=O)(=O)C3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester](/img/structure/B13939777.png)


![3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939786.png)


![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)

![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)


![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)

